REACTION_CXSMILES
|
[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:19](O)[CH2:20][CH2:21][CH3:22].C1(C)C=CC=CC=1>O>[C:1]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
fatty acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is transferred into a reaction flask
|
Type
|
CUSTOM
|
Details
|
The reaction flask is equipped with a modified Dean and Stark distillation set-up, magnetic stirrer, condenser
|
Type
|
TEMPERATURE
|
Details
|
heating plate
|
Type
|
CUSTOM
|
Details
|
the temperature 120° C
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
WAIT
|
Details
|
continued for not more than 5 hours
|
Type
|
CUSTOM
|
Details
|
is removed continuously by means of distillation with the aid of toluene while toluene
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |